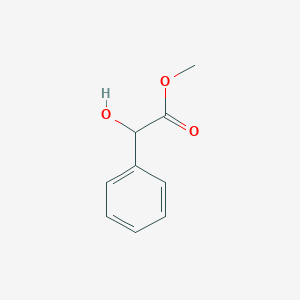

Methyl mandelate

Description

Methyl mandelate is a natural product found in Lepidium meyenii with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871907 | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-87-6, 771-90-4 | |

| Record name | (±)-Methyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (±)-glycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Methyl Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl mandelate (B1228975), the methyl ester of mandelic acid, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. It serves as a versatile building block in asymmetric synthesis, particularly for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). Understanding its physicochemical properties is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the core physicochemical properties of methyl mandelate, detailed experimental protocols for their determination, and a visualization of a key enzymatic pathway involving the mandelate moiety.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, including its racemic and enantiomeric forms. These values have been compiled from various literature and database sources.

| Property | (±)-Methyl Mandelate (Racemic) | (R)-(-)-Methyl Mandelate | (S)-(+)-Methyl Mandelate | References |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol | [1][2][3] |

| Appearance | White to slightly yellow crystalline solid | White to off-white solid | White solid | [3][4][5] |

| Melting Point | 54-58 °C | 56-58 °C | 56-58 °C | [3][4][6][7] |

| Boiling Point | 135 °C @ 12 mmHg; 258.1 °C @ 760 mmHg | 234.38 °C (estimate) | 138 °C @ 16 mmHg | [3][4][6][8] |

| Density | 1.1756 - 1.2 g/cm³ | 1.1097 g/cm³ (estimate) | 1.1097 g/cm³ (estimate) | [4][6][7] |

| Refractive Index | 1.535 | 1.4371 (estimate) | 1.4371 (estimate) | [4][6][7] |

| Solubility | Soluble in methanol (B129727) (0.1 g/mL) | Sparingly soluble in chloroform (B151607) and methanol | Sparingly soluble in chloroform and methanol | [3][4][5][7] |

| pKa (Predicted) | 12.19 ± 0.20 | 12.19 ± 0.20 | 12.19 ± 0.20 | [3][4][5] |

| LogP (Predicted) | 0.90 | 1.2 | 1.2 | [5][6] |

| Flash Point | >110 °C (>230 °F) | >110 °C | >110 °C | [3][4][7] |

| Optical Activity [α]²⁰/D | Not applicable | -144° to -146° (c=1 or 2 in methanol) | +144° (c=1 in methanol) | [7][9] |

Experimental Protocols

This section provides detailed methodologies for determining key physicochemical properties. These are generalized protocols and may require optimization for this compound specifically.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[5]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is reported as T1-T2.[7]

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (one end sealed)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat is applied to the side arm.[10]

-

Observation: Heat the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a steady stream of bubbles emerges from the capillary tube's open end.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8][10]

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by agitating an excess of the solid with the solvent until equilibrium is reached.

Apparatus:

-

Glass flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation: Prepare a saturated solution by adding an excess amount of solid this compound to a flask containing the desired solvent (e.g., water, buffer).[11]

-

Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to shake for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.[11][12]

-

Phase Separation: After equilibration, let the flask stand to allow the solid to settle. To ensure complete separation of the solid from the liquid, centrifuge an aliquot of the suspension at the same temperature.[12]

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute this solution gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.

-

Quantification: Determine the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate.[13]

LogP Determination (HPLC Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. LogP is the logarithm of this ratio, typically between octanol (B41247) and water. Reverse-phase HPLC (RP-HPLC) can be used to estimate LogP by correlating the retention time of a compound with the retention times of standards with known LogP values.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase column

-

Syringes and vials

-

Mobile phase (e.g., methanol/water or acetonitrile/water)

-

Octanol-saturated water and water-saturated octanol (for shake-flask validation if needed)

-

A set of standard compounds with known LogP values

Procedure:

-

Standard Selection: Choose a series of standard compounds with LogP values that bracket the expected LogP of this compound.

-

Calibration Curve:

-

Prepare solutions of each standard compound in the mobile phase.

-

Inject each standard onto the C18 column under isocratic conditions.

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0, where t_0 is the dead time.

-

Plot log(k') versus the known LogP values of the standards to create a calibration curve.[14]

-

-

Sample Analysis:

-

Prepare a solution of this compound in the mobile phase.

-

Inject the sample onto the same column under the identical HPLC conditions used for the standards.

-

Determine the retention time and calculate log(k') for this compound.

-

-

LogP Estimation: Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its log(k') value.[15][16]

Mandatory Visualization

The enzymatic interconversion of mandelate enantiomers is a critical process in biochemistry and is relevant to the chiral applications of this compound, which can be hydrolyzed to mandelic acid. The enzyme responsible for this is mandelate racemase. Below is a diagram illustrating the proposed two-base catalytic mechanism of this enzyme.

Caption: Mechanism of mandelate racemase interconverting (R)- and (S)-mandelate.

References

- 1. Mechanism of the reaction catalyzed by mandelate racemase. 1. Chemical and kinetic evidence for a two-base mechanism. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Mechanism of the reaction catalyzed by mandelate racemase. 1. Chemical and kinetic evidence for a two-base mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. who.int [who.int]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

A Technical Guide to the Chirality and Optical Rotation of Methyl Mandelate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereochemical properties of methyl mandelate (B1228975) enantiomers, focusing on their chirality, optical rotation, and the experimental methods used for their characterization and separation. Methyl mandelate serves as a vital chiral building block in the synthesis of numerous pharmaceutical agents, making a thorough understanding of its enantiomeric forms essential for drug development and asymmetric synthesis.

Introduction to Chirality in this compound

This compound, the methyl ester of mandelic acid, possesses a single stereogenic center at the alpha-carbon—the carbon atom bonded to the hydroxyl group, phenyl group, carboxyl group, and a hydrogen atom.[1] This tetrahedral carbon with four different substituents results in the existence of two non-superimposable mirror images, known as enantiomers.[1]

These enantiomers, designated (R)- and (S)- according to the Cahn-Ingold-Prelog priority rules, are identical in most physical properties such as melting point, boiling point, and solubility in achiral solvents.[2] However, they exhibit distinct behaviors in chiral environments, most notably their interaction with plane-polarized light and their differential binding to chiral molecules like enzymes and receptors in biological systems.[1][2] This differentiation is critical in the pharmaceutical industry, where one enantiomer of a drug may possess the desired therapeutic effect while the other could be inactive or even toxic.[1]

Physicochemical and Optical Properties

The defining difference between the (R) and (S) enantiomers of this compound is their optical rotation. The dextrorotatory enantiomer, which rotates plane-polarized light clockwise, is denoted with a plus sign (+), while the levorotatory enantiomer, which rotates light counter-clockwise, is denoted with a minus sign (-).[3][4] For this compound, the (S)-enantiomer is dextrorotatory and the (R)-enantiomer is levorotatory.

The magnitude of this rotation is a characteristic physical constant known as the specific rotation, [α].[2][5] The table below summarizes key quantitative data for the enantiomers of this compound.

| Property | (R)-(-)-Methyl Mandelate | (S)-(+)-Methyl Mandelate |

| Synonym | (-)-Methyl (R)-α-hydroxyphenylacetate | (+)-Methyl (S)-α-hydroxyphenylacetate |

| CAS Number | 20698-91-3[6][7] | 21210-43-5 |

| Molecular Weight | 166.17 g/mol [7] | 166.17 g/mol |

| Melting Point | 56-58 °C[6] | 56-58 °C |

| Specific Rotation | [α]²⁰/D -146° (c=2, MeOH)[6] | [α]²⁰/D +144° (c=1, MeOH) |

| Optical Purity | Not specified | ee: 98% (HPLC) |

Note: Specific rotation is dependent on temperature, wavelength of light (D = Sodium D-line, 589 nm), concentration (c), and solvent (MeOH = Methanol). The slight difference in the magnitude of specific rotation between the enantiomers may be due to variations in measurement conditions or sample purity.

Experimental Protocols

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light as it passes through a sample of an optically active compound.[8] The resulting value is used to calculate the specific rotation.

Detailed Methodology:

-

Instrument Preparation: Turn on the polarimeter and the light source (typically a sodium lamp) and allow the instrument to warm up as per the manufacturer's instructions.[9]

-

Zero Calibration (Blank Measurement): Fill a clean, dry polarimeter cell (e.g., 1 dm length) with the pure solvent that will be used to dissolve the sample (e.g., methanol). Ensure no air bubbles are present in the light path.[10] Place the cell in the polarimeter and take a blank reading to zero the instrument.[9]

-

Sample Preparation: Accurately weigh a precise amount of the this compound enantiomer and dissolve it in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (e.g., 1 g/100 mL).[5]

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Place the filled cell into the instrument, ensuring the temperature is controlled and stable (e.g., 20°C).[10]

-

Data Acquisition: Record the observed angle of rotation (α_obs). Modern photoelectric polarimeters provide a direct digital readout. For manual instruments, multiple readings should be taken and averaged.[9]

-

Calculation of Specific Rotation: Use the following formula to calculate the specific rotation [α]: [α]ᵀλ = α_obs / (l × c) Where:

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and accurate method for determining e.e.[11][12]

Detailed Methodology:

-

System Preparation: Set up an HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD). Equilibrate the column with the chosen mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) at a constant flow rate until a stable baseline is achieved on the detector (typically a UV detector).

-

Standard Preparation: Prepare dilute solutions of the racemic this compound and, if available, the pure (R) and (S) enantiomers in the mobile phase.

-

Sample Preparation: Accurately dissolve a small amount of the test sample in the mobile phase.

-

Analysis:

-

Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers and to confirm the column's ability to separate them.

-

Inject the individual pure enantiomer standards (if available) to confirm the elution order.

-

Inject the test sample under the identical chromatographic conditions.

-

-

Data Processing:

-

Record the chromatogram for the test sample. Two separate peaks corresponding to the (R) and (S) enantiomers will be observed if both are present.

-

Integrate the area under each peak. The peak area is directly proportional to the concentration of that enantiomer.

-

-

Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Methods for Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure this compound is crucial for its application as a chiral building block. While asymmetric synthesis is one approach, the resolution of a racemic mixture is a common and effective strategy.

Enzymatic Kinetic Resolution:

This technique leverages the high stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of this compound.[13] In a typical kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer at a much faster rate than the other.[1]

For example, a lipase (B570770) such as Candida antarctica Lipase B (often immobilized as Novozym 435) can be used to selectively hydrolyze (R)-(-)-methyl mandelate from a racemic mixture, leaving the unreacted (S)-(+)-methyl mandelate in high enantiomeric excess.[13] Conversely, selective acylation of one enantiomer can also be employed to achieve separation.[1] This method is advantageous due to its high efficiency and mild reaction conditions.[13]

References

- 1. Methyl (R)-(-)-mandelate | 20698-91-3 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Optical rotation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (R)-(-)-Methyl mandelate CAS#: 20698-91-3 [m.chemicalbook.com]

- 7. Methyl (R)-(-)-mandelate | C9H10O3 | CID 2724623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 9. digicollections.net [digicollections.net]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. uma.es [uma.es]

- 12. heraldopenaccess.us [heraldopenaccess.us]

- 13. Buy this compound | 4358-87-6 [smolecule.com]

An In-Depth Technical Guide to Methyl Mandelate for Researchers and Drug Development Professionals

Introduction: Methyl mandelate (B1228975), the methyl ester of mandelic acid, is a chiral α-hydroxy ester of significant interest in the fields of organic chemistry, pharmaceuticals, and fragrance industries.[1][2] Its importance lies in its role as a versatile chiral building block for the asymmetric synthesis of a variety of more complex, biologically active molecules.[3][4] This technical guide provides a comprehensive overview of methyl mandelate, including its chemical structure, molecular weight, physicochemical properties, synthesis protocols, and applications in drug development.

Chemical Structure and Molecular Properties

This compound possesses a stereogenic center at the α-carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-methyl mandelate and (S)-(+)-methyl mandelate.[1] The specific spatial arrangement of the substituents around this chiral center is crucial, as the two enantiomers can exhibit vastly different biological activities.[3]

Structural Formula:

The chemical structure of this compound is characterized by a phenyl group and a hydroxyl group attached to the carbon atom adjacent to the ester carbonyl group.

Figure 1. Chemical Structure of this compound

Molecular Formula and Weight:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-hydroxy-2-phenylacetate | [1][5] |

| CAS Number | 4358-87-6 (racemic) | [1][5] |

| 20698-91-3 ((R)-enantiomer) | [6] | |

| 21210-43-5 ((S)-enantiomer) | [7] | |

| Appearance | White to slightly yellow crystalline solid | |

| Melting Point | 54-56 °C | |

| Boiling Point | 258.1 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like methanol (B129727) and ether; limited solubility in water. | [8] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 |

Synthesis and Chiral Resolution

The synthesis of this compound can be achieved through several methods, with the production of enantiomerically pure forms being a key focus for pharmaceutical applications.

Synthesis of Racemic this compound

A common and straightforward method for synthesizing racemic this compound is through the Fischer-Speier esterification of mandelic acid.

Experimental Protocol: Fischer-Speier Esterification of Mandelic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mandelic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours to drive the equilibrium towards the ester product.

-

Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the this compound into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Enantioselective Synthesis and Resolution

Producing enantiomerically pure this compound is crucial for drug development. This can be achieved through asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: One prominent method is the asymmetric reduction of methyl benzoylformate using a biocatalyst, such as whole cells of Saccharomyces cerevisiae (baker's yeast).[3] This approach offers a green and cost-effective alternative to traditional chemical methods.[3]

Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic this compound.[1] These enzymes selectively hydrolyze one enantiomer of the ester back to the corresponding mandelic acid, leaving the other enantiomer of the methyl ester unreacted and thus enriched.[1] For example, Novozym 435 (immobilized Candida antarctica lipase (B570770) B) has shown high efficiency in the selective hydrolysis of (R)-(-)-methyl mandelate.[1]

References

- 1. Buy this compound | 4358-87-6 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl (R)-(-)-mandelate | 20698-91-3 | Benchchem [benchchem.com]

- 4. This compound | High-Purity | For Research [benchchem.com]

- 5. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl (R)-(-)-mandelate | C9H10O3 | CID 2724623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. CAS 20698-91-3: Methyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]

The Natural Occurrence of Mandelic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, a chiral alpha-hydroxy acid (AHA), and its derivatives are naturally occurring compounds found across various biological systems, from plants to mammals. Their presence is not merely incidental; they are often key intermediates in metabolic pathways and possess significant physiological and pharmacological properties. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and metabolic pathways of mandelic acid and its derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core biological processes.

Natural Sources and Quantitative Data

Mandelic acid is found in nature, though often as a constituent of more complex molecules or as a metabolic byproduct.[1] The most well-known natural source is bitter almonds, where it exists as part of the cyanogenic glycoside amygdalin (B1666031).[1][2][3] Amygdalin, upon enzymatic hydrolysis, releases mandelonitrile, which can be further hydrolyzed to mandelic acid.[4] Other notable natural sources include the fruit of the Indian Horse Chestnut (Aesculus indica).[1] In mammals, including humans, derivatives of mandelic acid are formed as a result of the metabolism of adrenaline and noradrenaline.[2][3][5] It also arises from the biodegradation of environmental compounds like styrene (B11656) and ethylbenzene, with its levels in urine serving as a biomarker for exposure.[2][6]

The concentration of amygdalin, a primary precursor to mandelic acid, varies significantly among different plant sources and even between varieties of the same species. The following tables summarize the quantitative data on the occurrence of amygdalin in various natural sources.

Table 1: Amygdalin Content in Fruit Kernels and Seeds

| Natural Source | Species | Amygdalin Concentration (mg/g) | Reference |

| Apricot Kernel | Prunus armeniaca | 14 | [1] |

| Bitter Almond | Prunus dulcis var. amara | 33 - 54 | [1] |

| Semibitter Almond | Prunus dulcis | ~1 | [1] |

| Sweet Almond | Prunus dulcis var. dulcis | ~0.063 | [1] |

| Black Cherry Kernel | Prunus serotina | 2.7 | [1] |

| Red Cherry Kernel | Prunus cerasus | 3.9 | [1] |

| Peach Kernel | Prunus persica | 6.8 | [1] |

| Plum Kernel | Prunus domestica | 4 - 17.5 | [1] |

| Apple Seed | Malus domestica | 3 | [1] |

Table 2: Quantitative Analysis of Amygdalin in Almond Varieties

| Almond Phenotype | Mean Amygdalin Concentration (mg/kg) | Range of Amygdalin Concentration (mg/kg) | Reference |

| Nonbitter | 63.13 ± 57.54 | 2.16 - 157.44 | [7] |

| Semibitter | 992.24 ± 513.04 | 523.50 - 1772.75 | [7] |

| Bitter | 40060.34 ± 7855.26 | 33006.60 - 53998.30 | [7] |

Table 3: Mandelic Acid Levels in Human Urine as a Biomarker for Styrene Exposure

| Exposure Level | Mandelic Acid Concentration in Urine | Reference |

| Unexposed | < 5 mg/L (due to normal metabolism) | [8] |

| Exposed (100 ppm Styrene in air) | Average of 1700 mmol/mol creatinine | [8] |

| Biological Limit (end of shift) | 640 mg/L | [6][9] |

Biosynthesis and Metabolic Pathways

The natural formation of mandelic acid and its derivatives occurs through distinct pathways in plants and animals. In plants, the primary route involves the biosynthesis of cyanogenic glycosides, while in animals, it is a product of catecholamine metabolism. Certain microorganisms also possess pathways for both the synthesis and degradation of mandelic acid.

Amygdalin Biosynthesis in Plants

The biosynthesis of amygdalin, the diglucoside precursor of mandelic acid in many Prunus species, originates from the amino acid L-phenylalanine. This pathway involves a series of enzymatic conversions, with key enzymes including cytochrome P450s and UDP-glucosyltransferases. The absence of expression of the initial cytochrome P450 genes is what distinguishes sweet almonds from bitter almonds.[10]

The pathway proceeds as follows:

-

L-Phenylalanine is converted to mandelonitrile by the sequential action of two cytochrome P450 enzymes, PdCYP79D16 and PdCYP71AN24.[10][11]

-

Mandelonitrile is then glycosylated by a UDP-glucosyltransferase (UGT), such as PdUGT94AF3, to form the monoglucoside prunasin (B192207) .[10][11]

-

Finally, a second glucose molecule is added to prunasin by other UGTs, PdUGT94AF1 and PdUGT94AF2, to yield amygdalin .[10][11]

Mandelate (B1228975) Degradation Pathway in Pseudomonas putida

Some bacteria, such as Pseudomonas putida, can utilize mandelic acid as a carbon source through a specific degradation pathway known as the mandelate pathway.[12][13][14] This pathway involves a series of enzymatic reactions that convert mandelate to benzoate, which then enters central metabolism.

The key enzymes and steps in this pathway are:

-

Mandelate Racemase (MdlA): Interconverts (R)- and (S)-mandelate.

-

(S)-Mandelate Dehydrogenase (MdlB): Oxidizes (S)-mandelate to benzoylformate.

-

Benzoylformate Decarboxylase (MdlC): Decarboxylates benzoylformate to benzaldehyde (B42025).

-

Benzaldehyde Dehydrogenase (MdlD/E): Oxidizes benzaldehyde to benzoate.

Metabolism of Adrenaline and Noradrenaline in Mammals

In mammals, mandelic acid derivatives are end-products of the metabolism of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine). This process is crucial for the inactivation and excretion of these hormones and neurotransmitters. The primary metabolite is vanillylmandelic acid (VMA).[15]

The metabolic pathway involves two key enzymes:

-

Monoamine Oxidase (MAO)

-

Catechol-O-Methyltransferase (COMT)

These enzymes act sequentially to produce intermediate metabolites, which are ultimately converted to VMA.

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and analysis of mandelic acid and its derivatives.

Protocol 1: Extraction of Amygdalin from Bitter Almonds

This protocol outlines a method for the extraction of amygdalin from bitter almonds for subsequent analysis or hydrolysis to mandelic acid.

Materials:

-

Bitter almonds (Prunus dulcis var. amara)

-

Wooden mallet or hammer

-

Mortar and pestle

-

No. 20 sieve

-

Shaker

-

Centrifuge and centrifuge tubes

-

Nitrogen gas evaporator

-

0.1% acetic acid in water

-

Solid-Phase Extraction (SPE) C18 columns

-

Aqueous methanol (40:60, v/v)

-

0.2 µm nylon filters

Procedure:

-

Sample Preparation: Crush the bitter almond seeds with a wooden mallet. Grind the crushed seeds into a fine powder using a mortar and pestle. Pass the powder through a No. 20 sieve.[7]

-

Extraction: Weigh 50 mg of the almond powder into a tube. Add 1 mL of methanol and shake overnight (15-24 hours) at room temperature.[7]

-

Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes. Collect the supernatant.[7]

-

Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen gas. Reconstitute the residue in 1 mL of 0.1% acetic acid in water.[7]

-

Solid-Phase Extraction (SPE):

-

Precondition a C18 SPE column with 2 mL of methanol followed by 2 mL of water.

-

Load the reconstituted sample onto the column.

-

Wash the column with 2 mL of 0.1% acetic acid in water.

-

Elute the amygdalin with 4 mL of aqueous methanol (40:60, v/v).[7]

-

-

Filtration: Filter the eluate through a 0.2 µm nylon filter prior to HPLC or LC-MS/MS analysis.[7]

Protocol 2: Enzymatic Synthesis of (S)-Mandelic Acid

This protocol describes a bienzymatic cascade reaction for the synthesis of (S)-mandelic acid from benzaldehyde using a hydroxynitrile lyase (HNL) and a nitrilase.

Materials:

-

(S)-selective hydroxynitrile lyase ((S)-HNL) (e.g., from Manihot esculenta)

-

Nitrilase (e.g., from Pseudomonas fluorescens)

-

Benzaldehyde

-

Potassium cyanide (KCN) or another cyanide source

-

Sodium citrate (B86180) buffer (pH 5.2)

-

Organic solvent (e.g., methyl tert-butyl ether - MTBE) for biphasic system (optional)

-

Reaction vessel with temperature and pH control

-

Stirrer

Procedure:

-

Reaction Setup:

-

For a biphasic system, combine the aqueous citrate buffer and the organic solvent (e.g., 1:1 v/v) in the reaction vessel. Dissolve the benzaldehyde in the organic phase.

-

For a single-phase aqueous system, prepare the citrate buffer.

-

-

Enzyme Addition: Add the (S)-HNL and nitrilase preparations to the reaction mixture. The optimal ratio of the two enzymes should be determined empirically.

-

Reaction Initiation: Start the reaction by the controlled addition of a KCN solution. Caution: This step must be performed in a well-ventilated fume hood due to the high toxicity of cyanide.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25-30°C) with constant stirring. Monitor and maintain the pH of the aqueous phase within the optimal range for both enzymes (typically pH 4.0-7.0).

-

Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC (see Protocol 3).

-

Work-up and Purification:

-

Once the reaction is complete, if using a biphasic system, separate the aqueous phase.

-

Acidify the aqueous phase to protonate the mandelic acid.

-

Extract the (S)-mandelic acid with an appropriate organic solvent (e.g., ethyl acetate).

-

The product can be further purified by crystallization or chromatography.[4][16]

-

References

- 1. Amygdalin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. redalyc.org [redalyc.org]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Study of urinary concentrations of mandelic acid in employees exposed to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 8. Mandelic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. cejph.szu.cz [cejph.szu.cz]

- 10. Elucidation of the Amygdalin Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida. I. Synthesis of enzymes by the wild type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Synthesis of the Enzymes of the Mandelate Pathway by Pseudomonas putida I. Synthesis of Enzymes by the Wild Type - PMC [pmc.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. benchchem.com [benchchem.com]

Spectroscopic Properties of Methyl Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of methyl mandelate (B1228975), a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of methyl mandelate provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methine proton, the methyl ester protons, and the hydroxyl proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (C₆H₅) | 7.33-7.43 | multiplet | - |

| Methine (CH-OH) | 5.18 | doublet | 5.2 |

| Methyl Ester (OCH₃) | 3.76 | singlet | - |

| Hydroxyl (OH) | 3.45 | doublet | 5.6 |

Data sourced from a study on chemoselective esterification.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| Carbonyl (C=O) | 174.1 |

| Aromatic (C-CH) | 138.2 |

| Aromatic (CH) | 128.6 |

| Aromatic (CH) | 128.5 |

| Aromatic (CH) | 126.6 |

| Methine (CH-OH) | 72.9 |

| Methyl Ester (OCH₃) | 53.0 |

Data sourced from a study on chemoselective esterification.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 128 or more) and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

| Vibrational Mode | Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3520 (in Argon matrix) |

| C=O stretch (ester) | ~1740 |

| C-O stretch (ester and alcohol) | 1200-1100 |

| C-H stretch (aromatic) | 3100-3000 |

| C=C stretch (aromatic) | 1600-1450 |

Note: The exact positions of the peaks can vary depending on the sampling method (e.g., KBr pellet, thin film, or solution). The O-H stretching frequency is particularly sensitive to hydrogen bonding. A study using an argon matrix showed a band at 3520 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For liquid samples like this compound, a "neat" IR spectrum can be obtained without dissolving the sample in a solvent.

-

Sample Application: Place a small drop of this compound onto one salt plate (e.g., NaCl or KBr).

-

Film Formation: Gently place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

-

Spectrometer Setup: Place the salt plate assembly in the sample holder of the IR spectrometer.

-

Background Collection: Run a background spectrum with the empty salt plates to subtract any atmospheric or plate-related absorptions.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the this compound sample.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Caption: Workflow for obtaining a neat IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 166 | 13% | [M]⁺ (Molecular Ion) |

| 107 | 100% | [M - COOCH₃]⁺ |

| 79 | 51% | [C₆H₅O - H₂]⁺ or [C₆H₇]⁺ |

| 77 | 43% | [C₆H₅]⁺ |

Data sourced from the NIST WebBook and other studies.[1][3] The base peak at m/z 107 corresponds to the loss of the methoxycarbonyl radical.

Fragmentation Pathway

The fragmentation of this compound under electron ionization typically proceeds through the loss of the ester group followed by further fragmentation of the resulting cation.

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC-MS System:

-

Injector: Set the injector temperature to ensure vaporization of the sample without thermal decomposition (e.g., 250 °C).

-

GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

-

Oven Program: Program the oven temperature to start at a low temperature and ramp up to a higher temperature to ensure good separation and elution of the compound.

-

Mass Spectrometer: The MS is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized, and their mass spectra are recorded.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound and the corresponding mass spectrum to confirm its identity based on the molecular ion and fragmentation pattern.

References

Gas phase elimination kinetics of methyl mandelate.

An In-depth Technical Guide on the Gas Phase Elimination Kinetics of Methyl Mandelate (B1228975)

Introduction

The study of gas-phase elimination reactions is crucial for understanding fundamental chemical kinetics, reaction mechanisms, and the thermal stability of molecules. Esters, particularly those with specific functional groups, provide valuable models for these investigations. Methyl mandelate, a β-hydroxy ester, is of particular interest due to the potential for intramolecular interactions to influence its decomposition pathway. This guide provides a comprehensive overview of the experimental and theoretical findings on the gas-phase elimination kinetics of this compound, focusing on the reaction products, kinetic parameters, experimental protocols, and the proposed reaction mechanism. The thermal decomposition of racemic this compound is a homogeneous, unimolecular reaction that follows a first-order rate law.[1][2]

Reaction Products and Stoichiometry

The gas-phase pyrolysis of this compound yields three primary products: benzaldehyde (B42025), methanol, and carbon monoxide.[1][2] The overall reaction is as follows:

C₆H₅CH(OH)COOCH₃ → C₆H₅CHO + CH₃OH + CO

Experimental Protocols

The kinetic data for the gas-phase elimination of this compound were determined using a static pyrolysis system.[1][2]

3.1 Apparatus The experimental setup consists of a Pyrex reaction vessel, "seasoned" by the pyrolysis of a sacrificial compound like hexamethyldisilazane (B44280) to ensure the inertness of the surface and minimize wall effects. This vessel is housed in a temperature-controlled furnace. A high-precision pressure transducer is connected to the vessel to monitor pressure changes during the reaction. The apparatus is also equipped with a vacuum line for evacuating the system and a port for introducing the reactant. The products are analyzed by feeding the reactor output directly into a gas chromatograph (GC).

3.2 Procedure The experimental procedure involves the following steps:

-

Sample Preparation: Racemic this compound (99% purity) is used as the substrate.[2]

-

Reaction Initiation: A small amount of the liquid substrate (approximately 0.05-0.2 mL) is introduced into the evacuated and heated reaction vessel.[2] The liquid vaporizes instantly, and the initial pressure of the reactant is recorded.

-

Reaction Monitoring: The reaction is allowed to proceed for a specific duration. The progress of the reaction is monitored by measuring the total pressure in the vessel as a function of time.

-

Product Analysis: After the reaction, the gaseous mixture is analyzed using a gas chromatograph to identify and quantify the products (benzaldehyde, methanol, and carbon monoxide).

-

Data Acquisition: The rate of reaction is determined by monitoring the disappearance of the reactant or the appearance of products over time. First-order rate coefficients are calculated from the pressure data or chromatographic analysis.

Below is a diagram illustrating the general experimental workflow.

Kinetic Data and Analysis

The gas-phase elimination of this compound was studied over a temperature range of 379.5-440 °C and a pressure range of 21.5-71.1 Torr.[1][2] The reaction follows first-order kinetics.

4.1 Rate Coefficients The first-order rate coefficients (k₁) were determined at various temperatures. The data clearly show an increase in the reaction rate with increasing temperature, as expected.

| Temperature (°C) | Temperature (K) | k₁ (s⁻¹) |

| 379.5 | 652.7 | 0.000103 |

| 389.7 | 662.9 | 0.000217 |

| 399.5 | 672.7 | 0.000452 |

| 410.1 | 683.3 | 0.000912 |

| 420.3 | 693.5 | 0.00179 |

| 430.1 | 703.3 | 0.00331 |

| 440.0 | 713.2 | 0.00615 |

| Data sourced from J. Phys. Chem. A 2009, 113, 44, 12157–12162.[1][2] |

4.2 Arrhenius Parameters The relationship between the rate coefficient and temperature is described by the Arrhenius equation. A plot of log k₁ versus 1/T yields a straight line, from which the activation parameters are calculated.

The experimentally determined Arrhenius equation for the reaction is: log k₁ (s⁻¹) = (12.70 ± 0.14) - (206.5 ± 1.9) kJ mol⁻¹ / (2.303 R T) [1][2]

The key Arrhenius parameters are summarized in the table below.

| Parameter | Value |

| Activation Energy (Ea) | 206.5 ± 1.9 kJ/mol |

| Pre-exponential Factor (A) | 10¹²·⁷⁰ s⁻¹ (5.01 x 10¹² s⁻¹) |

| Log₁₀(A) | 12.70 ± 0.14 |

| Data sourced from J. Phys. Chem. A 2009, 113, 44, 12157–12162.[1][2] |

Reaction Mechanism

Theoretical calculations using Density Functional Theory (DFT) methods (specifically PBEPBE and MPW1PW91 functionals) suggest a molecular concerted, nonsynchronous mechanism involving two distinct steps.[1][2]

-

Step 1 (Rate-Determining): The initial and rate-determining step is the formation of an unstable α-lactone intermediate along with methanol. This proceeds through a "late" transition state, meaning its structure more closely resembles the products of this step (the lactone) than the initial reactant.[1][2] The calculated potential barrier for this step is approximately 206.9 kJ/mol, which is in excellent agreement with the experimental activation energy.[2]

-

Step 2 (Fast): The α-lactone intermediate formed in the first step is highly unstable and rapidly undergoes decarbonylation to yield the final products, benzaldehyde and carbon monoxide.[1][2] This second step has a much lower activation barrier (approximately 115.8 kJ/mol), confirming that it is significantly faster than the initial lactone formation.[2]

The proposed two-step mechanism is visualized in the diagram below.

Conclusion

The gas-phase elimination of this compound proceeds unimolecularly via a first-order process to produce benzaldehyde, methanol, and carbon monoxide.[1][2] The reaction kinetics have been well-characterized experimentally, yielding an activation energy of 206.5 kJ/mol.[1][2] Theoretical studies strongly support a two-step concerted mechanism where the initial formation of a transient α-lactone intermediate is the rate-limiting factor, followed by its rapid decomposition.[1][2] This detailed understanding of the reaction kinetics and mechanism is valuable for applications in physical organic chemistry and process design where the thermal stability of similar molecular structures is a consideration.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl mandelate (B1228975), the methyl ester of mandelic acid, is a chiral molecule of significant interest in synthetic chemistry, primarily serving as a versatile building block for pharmaceuticals.[1][2] While extensive data on the biological activities of its parent compound, mandelic acid, and various derivatives exist, specific quantitative data on the bioactivity of methyl mandelate itself is sparse in publicly available literature. This technical guide provides a comprehensive overview of the known biological activities of mandelic acid and related compounds, details the standard experimental protocols used to assess these activities, and explores potential signaling pathways that may be modulated by these molecules. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogs.

Introduction

Mandelic acid and its derivatives have long been recognized for their antimicrobial properties.[3] The salt form, methenamine (B1676377) mandelate, is a clinically used urinary antiseptic that functions by decomposing into formaldehyde (B43269) and ammonia (B1221849) in acidic urine, with formaldehyde acting as a non-specific bactericidal agent.[4][5] This guide focuses on the broader biological activities of the mandelate family, including antimicrobial, antifungal, and cytotoxic effects, providing the quantitative data available for these related compounds to infer the potential activities of this compound.

Quantitative Biological Activity Data

Table 1: Antibacterial Activity of Mandelic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) | Reference |

| Staphylococcus aureus (MSSA) | 20 | 20 | [3] |

| Staphylococcus aureus (MRSA) | 40 | 40 | [3] |

| Escherichia coli | 2.00 | 2.50 | [3] |

| Salmonella Typhimurium | 2.50 | 2.50 | [3] |

Table 2: Antimicrobial Activity of Mandelate-Derived Ionic Liquids

This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various alkylbenzyldimethylammonium mandelate ionic liquids against Gram-positive bacteria. The data is presented in mg/L.

| Bacterial Strain | Compound 4d (C12) | Compound 4e (C14) | Compound 4f (C16) | Compound 4g (C18) | Compound 3g (C16 Benzalkonium Chloride) | Reference |

| Enterococcus hirae ATCC 10541 | [6] | |||||

| MIC | 31 | 4 | 1 | 2 | 0.2 | [6] |

| MBC | 62 | 4 | 2 | 8 | 0.2 | [6] |

| Staphylococcus aureus ATCC 6538 | [6] | |||||

| MIC | 31 | 4 | 2 | 4 | 0.5 | [6] |

| MBC | 31 | 4 | 2 | 8 | 0.5 | [6] |

| Staphylococcus epidermidis ATCC 12228 | [6] | |||||

| MIC | 31 | 8 | 1 | 2 | 1 | [6] |

| MBC | 31 | 8 | 1 | 8 | 1 | [6] |

| Enterococcus faecium ATCC 49474 | [6] | |||||

| MIC | 125 | 4 | 1 | 4 | 1 | [6] |

| MBC | 125 | 4 | 2 | 62 | 2 | [6] |

| Bacillus subtilis ATCC 6633 | [6] | |||||

| MIC | 31 | 2 | 0.5 | 2 | 0.2 | [6] |

| MBC | 31 | 2 | 0.5 | 2 | 1 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[7][8]

-

Preparation of Antimicrobial Agent: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions of this stock in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.[7]

-

Preparation of Inoculum: From an 18-24 hour culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the final volume to 200 µL and dilute the compound concentration by half.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB alone) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of solvent used, e.g., DMSO) and an untreated control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). After the treatment incubation, add 10 µL of the MTT solution to each well.[11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[11]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Enzyme Activity Assay: Mandelate Racemase

This protocol is for assaying the activity of mandelate racemase, an enzyme that interconverts the enantiomers of mandelic acid and with which this compound may interact.[12][13]

-

Reagent Preparation:

-

Reaction Initiation: In a microcentrifuge tube, pre-warm 500 µL of the (R)-mandelic acid stock solution to 25°C. Initiate the reaction by adding a specific amount of the enzyme solution (e.g., to a final concentration of 10 U/mL).[13]

-

Time-Course Sampling: At defined time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an acid like HCl).

-

HPLC Analysis: Analyze the quenched samples by chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the (R)- and (S)-enantiomers of mandelic acid.[12]

-

Column: Use a chiral column suitable for separating mandelic acid enantiomers (e.g., Sumichiral OA-6100).[12]

-

Mobile Phase: An isocratic mobile phase, for example, consisting of methanol, water, and an acidifying agent (e.g., phosphoric acid), is typically used.[12]

-

Detection: Monitor the elution of the enantiomers using a UV detector.

-

-

Activity Calculation: Calculate the rate of conversion of the (R)-enantiomer to the (S)-enantiomer to determine the enzyme activity.

Signaling Pathways and Mechanisms of Action

While the direct impact of this compound on mammalian signaling pathways has not been elucidated, the known anti-inflammatory properties of other natural compounds provide a logical starting point for investigation. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central regulators of inflammation.[14][15]

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of target inflammatory genes.[14][16] Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this cascade.

Visualizations

Experimental Workflows

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for MTT cytotoxicity assay.

Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

This compound remains a compound of interest primarily from a synthetic chemistry perspective. This guide has compiled the available data on the biological activities of its parent compound, mandelic acid, and related derivatives, which suggest potential antimicrobial and antifungal properties. The provided detailed experimental protocols for antimicrobial, cytotoxicity, and enzyme activity assays offer a clear framework for future in vitro evaluation of this compound. Furthermore, the discussion of the NF-κB signaling pathway highlights a potential mechanism for anti-inflammatory activity that warrants investigation. Future research should focus on generating specific quantitative data for this compound to elucidate its biological activity profile and therapeutic potential.

References

- 1. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20698-91-3: Methyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Methenamine mandelate: antimicrobial activity in urine and correlation with formaldehyde levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug therapy reviews: methenamine mandelate and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. An assay for mandelate racemase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]

- 14. Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The methyltransferase MLL4 promotes nonalcoholic steatohepatitis by enhancing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Methyl Mandelate: A Technical Guide for Researchers

Introduction

Physical and Chemical Properties

A summary of the key physical and chemical properties of methyl mandelate (B1228975) is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [2][3] |

| Molecular Weight | 166.17 g/mol | [2][3] |

| Appearance | White to slightly yellow crystalline solid | [4][5] |

| Melting Point | 54 - 58 °C | [2][6] |

| Boiling Point | 258.1 °C at 760 mmHg | [4] |

| Flash Point | > 110 °C (> 230 °F) | [2][7] |

| Vapor Pressure | 0.00715 mmHg at 25°C | [4] |

| Solubility | Soluble in methanol. | [4] |

| Density | 1.183 g/cm³ | [4] |

| logP | 0.893 | [4] |

Hazard Identification and Classification

While some safety data sheets (SDS) indicate that methyl mandelate does not meet the criteria for classification as a hazardous substance, aggregated data from multiple sources suggest a potential for irritation.[2][6] The Globally Harmonized System (GHS) classification data available on PubChem for (+/-)-Methyl mandelate indicates potential hazards as outlined in Table 2.[8] It is prudent to handle this compound as a potential irritant.

| Hazard Class | Hazard Statement | GHS Code | Reference |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [8] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | [8] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | May cause respiratory irritation | H335 | [8] |

Toxicological Profile

There is a notable lack of publicly available, in-depth toxicological studies specifically for this compound.[2][6][7] No definitive LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values have been established. The toxicological properties have not been fully investigated.[7]

Metabolism and Potential for Hydrolysis: this compound can be hydrolyzed by esterases to form mandelic acid and methanol.[9] Therefore, the toxicological properties of mandelic acid are relevant when considering the potential effects of this compound exposure. Mandelic acid is known to be harmful if swallowed, a cause of serious eye damage, and an irritant to the skin and respiratory system.[10]

Signaling Pathways: There is no available information on specific signaling pathways affected by this compound. Due to the absence of dedicated toxicological research, its mechanism of action at a cellular level remains uncharacterized.

Health and Safety Recommendations

Given the potential for irritation, a cautious approach to handling this compound is warranted. The following engineering controls, personal protective equipment (PPE), and hygiene practices are recommended.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[11]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[11][12]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves should be inspected before use and disposed of properly after handling.[13]

-

Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact.[2][7]

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

-

Avoid the formation of dust.[7]

First Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First Aid Measures | Reference(s) |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2][6][7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [2][7] |

| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. | [2][7] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2][7] |

Fire and Explosion Hazards

-

Flammability: this compound is a combustible solid.[14]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][13]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[2][6][13]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6][7]

Spill and Leak Procedures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.[2][7]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[2][7][13]

-

Environmental Precautions: Do not let the product enter drains.[11]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7] Recommended storage temperature is -20°C.[4]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[11][13]

Experimental Protocols

While specific toxicological studies on this compound are not publicly available, this section outlines the methodologies for key experiments that would be used to assess its potential toxicity, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Methodology: A single dose of the test substance is administered orally to fasted female rats. The study is conducted in a stepwise manner, starting with a dose expected to be non-lethal. Observations of toxic effects and mortality are made for at least 14 days. The procedure is designed to estimate the LD50 value and identify the GHS hazard category.[15]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

-

Objective: To assess the skin irritation potential of a chemical in vitro.

-

Methodology: The test substance is applied topically to a reconstructed human epidermis (RhE) model. After a defined exposure period, the substance is removed, and the tissue is incubated. Cell viability is then measured, typically using the MTT assay, which quantifies the conversion of a yellow tetrazolium salt to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[16]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

-

Objective: To identify chemicals that are not classified for eye irritation or serious eye damage.

-

Methodology: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. After the exposure period, cell viability is determined using the MTT assay. If the mean tissue viability is above 60%, the substance is considered a non-irritant.[17]

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

-

Objective: To detect gene mutations induced by a chemical.

-

Methodology: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid are used. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted to determine the mutagenic potential.[18]

Mandatory Visualizations

Caption: Risk assessment and handling workflow for this compound.

Caption: Potential metabolic pathway of this compound via hydrolysis.

References

- 1. A study on the chiral inversion of mandelic acid in humans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro cytotoxicity of the methylmelamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. Determination of genotoxicity by the Comet assay applied to murine precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]